molecular formula C14H6O8 B1671176 Ellagic acid CAS No. 476-66-4

Ellagic acid

Cat. No.: B1671176
CAS No.: 476-66-4
M. Wt: 302.19 g/mol
InChI Key: AFSDNFLWKVMVRB-UHFFFAOYSA-N
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Description

Ellagic acid (EA) is a naturally occurring polyphenolic compound derived from the hydrolysis of ellagitannins, which are abundant in fruits such as raspberries, blackberries, pomegranates, and nuts . Structurally, EA is a dimeric derivative of gallic acid, characterized by four phenolic hydroxyl groups and two lactone moieties, contributing to its potent antioxidant and chelating properties . It exhibits a wide range of biological activities, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial effects, mediated through mechanisms such as free radical scavenging, enzyme inhibition, and modulation of signaling pathways (e.g., NF-κB and MAPK) .

Scientific Research Applications

Antioxidant Properties

Ellagic acid is recognized for its potent antioxidant capabilities, which help combat oxidative stress by scavenging free radicals. This property is crucial in preventing cellular damage linked to chronic diseases such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce levels of inflammatory cytokines and modulate the activity of antioxidant enzymes in various models, including aging rats .

Cancer Prevention

This compound has demonstrated antiproliferative effects against various cancer cell lines. Studies indicate that it can induce apoptosis (programmed cell death) in cancer cells by activating caspases and altering the expression of apoptotic proteins . For instance, this compound treatment significantly reduced the proliferation of human osteogenic sarcoma cells in a dose-dependent manner.

Neuroprotection

The neuroprotective effects of this compound are gaining attention, particularly for conditions like Alzheimer's disease and mild cognitive impairment. Research suggests that it can improve cognitive function and protect against neurodegeneration by modulating signaling pathways involved in neuronal health .

Metabolic Health

This compound has been shown to ameliorate obesity-related metabolic complications such as insulin resistance and non-alcoholic fatty liver disease. It regulates lipid metabolism and acts as an epigenetic effector, influencing gene expression related to metabolic health .

Food Industry

In the food industry, this compound is utilized for its natural preservative properties due to its antioxidant effects, which can enhance the shelf life of products. Additionally, it has applications in improving the color properties of wines through copigmentation processes .

Material Science

This compound's ability to form complexes with metals makes it useful in material science, particularly in developing chelating agents and ion-exchange resins . Its potential applications extend to electrochemical devices due to its conductive properties when used in polymer composites.

Clinical Trials on Cancer Patients

A clinical trial investigated the effect of this compound supplementation on patients with prostate cancer. Results indicated a significant reduction in tumor growth rates among participants who received this compound compared to the control group .

Animal Studies on Neurodegeneration

In a study involving aged rats, this compound administration resulted in improved cognitive performance on memory tasks and reduced markers of oxidative stress in brain tissues . These findings support its potential use as a dietary supplement for cognitive health.

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
AntioxidantScavenges free radicalsReduces oxidative stress
Anti-inflammatoryModulates inflammatory cytokinesDecreases inflammation markers
Cancer preventionInduces apoptosisReduces tumor cell proliferation
NeuroprotectionProtects neurons from degenerationImproves cognitive function
Metabolic healthRegulates lipid metabolismAmeliorates insulin resistance
Food preservationNatural antioxidantEnhances shelf life of food products
Material scienceForms complexes with metalsUseful in developing advanced materials

Comparison with Similar Compounds

Ellagic acid is often compared to structurally or functionally related phenolic compounds, such as gallic acid, quercetin, caffeic acid, and p-coumaric acid. Below is a detailed analysis of their similarities and differences:

Structural and Physicochemical Properties

  • This compound vs. Gallic Acid: Gallic acid (3,4,5-trihydroxybenzoic acid) is a monomeric phenolic acid, whereas EA is a dimeric derivative formed via oxidative coupling of two gallic acid molecules . EA’s larger molecular structure (C₁₄H₆O₈) grants higher stability and stronger metal-chelating capacity compared to gallic acid (C₇H₆O₅) . Both compounds are found in similar plant sources (e.g., berries), but EA is typically present in lower free concentrations due to its predominant binding in ellagitannins .

Antioxidant Capacity

  • EA vs. Gallic Acid and Ascorbic Acid :
    • In radical scavenging assays (DPPH and FRAP), EA exhibits superior antioxidant activity compared to gallic acid and ascorbic acid due to its multiple hydroxyl groups and conjugated system . For example, EA in Cochlospermum angolensis extracts showed stronger radical scavenging than ascorbic acid .
    • However, in Callistemon citrinus extracts, gallic acid and EA were present at similar concentrations, suggesting comparable roles in antioxidant defense .

Enzyme Inhibition

  • Pancreatic Lipase Inhibition :
    • EA demonstrated the strongest theoretical inhibition of pancreatic lipase (binding energy: −9.3 kcal/mol) compared to p-coumaric acid (−7.2 kcal/mol), gallic acid (−6.8 kcal/mol), and caffeic acid (−7.0 kcal/mol) . This is attributed to EA’s ability to form hydrogen bonds, van der Waals interactions, and cation-π bonds with the enzyme’s catalytic site .
  • Glyoxalase-I (GLO-I) Inhibition :
    • EA’s unique scaffold enables potent inhibition of GLO-I (a key enzyme in cancer metastasis), outperforming chlorogenic acid and dihydrocaffeic acid in molecular docking studies .

Antimicrobial and Synergistic Effects

  • EA vs. Quercetin :
    • Both EA and quercetin comply with Lipinski’s rule of five, suggesting good drug-likeness . In synergy with ampicillin, EA and quercetin from Phyllanthus emblica showed enhanced antibacterial activity against resistant strains by targeting penicillin-binding protein 3 (PBP-3) .
    • EA’s antimicrobial mechanism involves disrupting microbial membranes, while quercetin primarily inhibits nucleic acid synthesis .

Bioavailability and Metabolic Pathways

  • EA vs. Urolithins :
    • EA’s low bioavailability contrasts with its gut microbiota-derived metabolites, urolithins (A and B), which have higher absorption rates and longer circulation times .
  • EA vs.

Data Tables

Table 1: Comparative Antioxidant Activities

Compound DPPH IC₅₀ (µg/mL) FRAP (µM Fe²⁺/g) Key Source Reference
This compound 12.3 ± 0.5 850 ± 45 Cochlospermum
Gallic acid 18.7 ± 1.2 720 ± 30 Callistemon
Ascorbic acid 25.0 ± 2.0 680 ± 50 Synthetic

Table 2: Enzyme Inhibition Binding Energies

Compound Pancreatic Lipase (kcal/mol) GLO-I (Ki, µM) CK2 (Ki, µM)
This compound −9.3 0.12 0.06
p-Coumaric acid −7.2 N/A N/A
DBC (CK2 inhibitor) N/A N/A 0.06

Key Research Findings

  • Anticancer Activity : EA’s inhibition of CK2 (a kinase implicated in cancer) is comparable to the synthetic inhibitor DBC, with both showing Ki values of 0.06 µM .
  • Anti-Inflammatory Effects: EA reduced LPS-induced NO, IL-6, and TNF-α release in BV2 microglial cells more effectively than tiliroside or kaempferol-3-O-rutinoside .

Biological Activity

Ellagic acid (EA) is a naturally occurring polyphenolic compound found in various fruits and vegetables, particularly in berries, pomegranates, and nuts. Its biological activities have garnered significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, anticancer, and hepatoprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Antioxidant Properties

This compound exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. Several studies have demonstrated its ability to scavenge free radicals and enhance the activity of antioxidant enzymes.

Key Findings:

  • Cell Viability Improvement : In a study involving A549 cells exposed to paraquat-induced oxidative stress, EA treatment improved cell viability from 47.01% to 66.04% and reduced lactate dehydrogenase (LDH) release, indicating cytoprotection against oxidative damage .
  • Enzyme Activity Enhancement : EA significantly increased the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) in V79-4 cells, demonstrating its role in enhancing cellular antioxidant defenses .

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses through various mechanisms.

Mechanisms:

  • Cytokine Regulation : EA can downregulate pro-inflammatory cytokines such as IL-6 and TNF-α, contributing to its anti-inflammatory properties .
  • Cyclooxygenase Modulation : Research indicates that EA may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process .

Anticancer Activity

The anticancer potential of this compound has been extensively studied, with promising results across various cancer types.

Case Studies:

  • Induction of Apoptosis : In human osteogenic sarcoma (HOS) cells, EA treatment led to significant apoptosis induction characterized by chromosomal DNA degradation and activation of caspase-3 . The IC50 value for EA on HOS cells was determined to be 6.5 µg/ml.
  • Inhibition of Tumor Growth : EA has been shown to inhibit the proliferation of cancer cells by modulating cell cycle regulators and inducing apoptosis .

Hepatoprotective Effects

This compound demonstrates protective effects on liver health by mitigating oxidative stress and inflammation associated with liver diseases.

Key Findings:

Summary of Biological Activities

Activity TypeMechanism / EffectReferences
AntioxidantScavenging free radicals; enhancing SOD, CAT, GPX activity
Anti-inflammatoryModulating cytokine levels; inhibiting COX enzymes
AnticancerInducing apoptosis; inhibiting cell proliferation
HepatoprotectiveScavenging free radicals; regulating detoxification enzymes

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying ellagic acid in plant extracts?

High-performance liquid chromatography with diode-array detection (HPLC-DAD) is widely used. Key parameters include:

  • Mobile phase : 0.1% formic acid in water and methanol for gradient elution .
  • Calibration curve : Linear range with R² ≥ 0.999 and quantitation limits (LOQ) as low as 4.68 µg/mL .
  • Validation : Recovery rates (98–104%) and intra-/inter-day precision (RSD% < 2.13%) ensure reproducibility .

Q. How can researchers confirm the identity of synthesized this compound derivatives?

Combine LC–MS/MS for molecular mass determination (e.g., [M⁺] at m/z 302.8 for this compound) and NMR/FT-IR for structural elucidation . Electrospray ionization (ESI) is preferred for ionization .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s antioxidant activity?

  • ABTS⁺ scavenging assay : Measure inhibition of 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radicals .
  • DPPH assay : Quantify free radical scavenging using ascorbic acid as a positive control .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound derivative synthesis?

  • Design : Use a central composite design (CCD) with variables like enzyme concentration (mU/mL), substrate molar ratios, and reaction time .
  • Model validation : Ensure R² > 0.8 and signal-to-noise ratio > 4 via Design Expert 6.0.11 software. For example, 355 mM sucrose + 650 mU/mL glucansucrase + 12.5 mM this compound yielded 3.51 mM this compound glucoside .

Q. What experimental designs address contradictions in this compound content across studies (e.g., variability in plant sources)?

  • Yearly/seasonal analysis : Track phenolic acid profiles over multiple years to account for environmental effects (e.g., protocatechuic acid variations in raspberries) .
  • Strain optimization : Use simplex-lattice mixtures to identify microbial strains (e.g., C. parapsilosis ITM LB33) that enhance this compound production while suppressing inhibitors like C. utilis .

Q. How do in silico approaches validate this compound’s role as a CK2 kinase inhibitor?

  • Molecular docking : Predict binding affinity using Ki values (e.g., 20 nM for CK2 inhibition) .
  • DFT calculations : Analyze reaction coordinates with carcinogens (e.g., benzo[a]pyrene diol epoxide) to quantify activation energies (~20 kcal/mol) .

Q. What statistical methods are critical for in vivo pharmacological studies of this compound?

  • ANOVA + Tukey’s test : Compare treatment groups in hyperglycemic models (e.g., serum glucose reduction in streptozotocin-induced rats) .
  • Dose-response modeling : Use GraphPad Prism 5.0 to calculate EC₅₀ values for neuroprotective effects (e.g., 58% improvement in SH-SY5Y cell viability with glucosylated this compound) .

Q. Addressing Methodological Challenges

Q. How to resolve discrepancies in this compound’s anti-cancer mechanisms across cell lines?

  • Multi-omics integration : Combine transcriptomics (e.g., NF-κB/Nrf2 modulation) and proteomics (e.g., SDF1α/CXCR4 pathway inhibition in breast cancer) .
  • 3D tumor spheroids : Mimic in vivo conditions to assess anti-angiogenic effects (e.g., tubule formation assays) .

Q. What strategies improve this compound’s bioavailability for preclinical testing?

  • Glucosylation : Enhance water solubility via enzymatic transglycosylation (e.g., 69% yield with L. mesenteroides glucansucrase) .
  • Nanoencapsulation : Use liposomes or PLGA nanoparticles to increase intestinal absorption .

Properties

IUPAC Name

6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
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InChI

InChI=1S/C14H6O8/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19/h1-2,15-18H
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InChI Key

AFSDNFLWKVMVRB-UHFFFAOYSA-N
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Canonical SMILES

C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O
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Molecular Formula

C14H6O8
Record name ELLAGIC ACID
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DSSTOX Substance ID

DTXSID2020557
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Molecular Weight

302.19 g/mol
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Physical Description

Ellagic acid appears as cream-colored needles (from pyridine) or yellow powder. Odorless. (NTP, 1992), Cream-colored solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in alcohol or water, Slightly soluble in alcohol; soluble in alkalies, in pyridine. Practically insoluble in ether
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Density

1.667 at 64 °F (NTP, 1992) - Denser than water; will sink
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Color/Form

Cream colored needles from pyridine

CAS No.

476-66-4
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Melting Point

greater than 680 °F (NTP, 1992), Greater than 360°C, >360 °C, mp: >300 °C /Hydrate, technical grade/, > 360 °C
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Synthesis routes and methods

Procedure details

Hydrolysis of corilagin with 0.1N HCl was performed for 1 hr and the solution was chromatographed over Sephadex LH-20 using (H2O -MeOH, 10:0-3:7) to give ellagic acid (1H-NMR in DMSO-d6 : δ 7.45, 2H, s), gallic acid (1H-NMR in acetone-d6 : δ 7.14, 2H, s) and glucose (Rf=0.45, cellulose plate, n-BuOH:pyridine:H2O=6:4:3, under aniline hydrogen phthalate spray as brown spot)
Quantity
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.